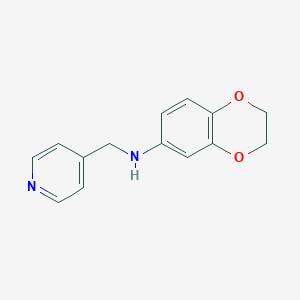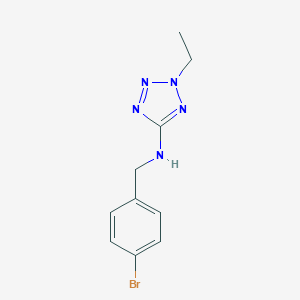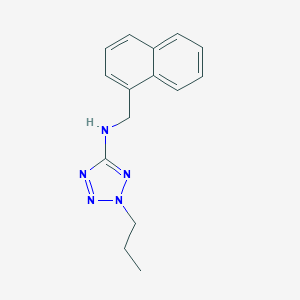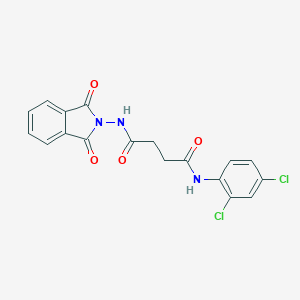![molecular formula C19H24N2O2S B276790 N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B-cells, which play a critical role in the immune system. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mecanismo De Acción
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide works by inhibiting BTK, a key protein in the B-cell signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been shown to have significant biochemical and physiological effects on B-cell malignancies. In preclinical studies, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be effective in inducing partial or complete responses in patients with relapsed or refractory CLL and NHL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has also been shown to be well-tolerated in clinical trials, with manageable side effects. However, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to administer and store.
Direcciones Futuras
There are several future directions for research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of research is the exploration of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Additionally, there is ongoing research on the potential use of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in treating various B-cell malignancies. Its specificity for BTK and manageable side effects make it a promising candidate for further development in combination therapies and in other B-cell malignancies. Ongoing research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide and its potential use in combination with other agents will continue to advance our understanding of its mechanism of action and therapeutic potential.
Métodos De Síntesis
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is synthesized by a multistep process that involves the coupling of two key intermediates, 4,5-dimethyl-2-thiophenecarboxylic acid and N-(3-aminopropyl)-4-methylbenzamide, followed by acetylation and isopropylation of the amine group. The final product is obtained through a purification process involving column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating B-cell malignancies. In a phase I clinical trial, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was also found to be effective in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cell lines.
Propiedades
Nombre del producto |
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide |
|---|---|
Fórmula molecular |
C19H24N2O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-[3-[[acetyl(propan-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)21(15(5)22)11-17-13(3)14(4)24-19(17)20-18(23)16-9-7-6-8-10-16/h6-10,12H,11H2,1-5H3,(H,20,23) |
Clave InChI |
XZNFHFQKJCZMOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)


![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)